molecular formula C14H11NO5S B14214554 7-(3,4-Dimethoxyphenyl)-2H-thieno[3,2-d][1,3]oxazine-2,4(1H)-dione CAS No. 539821-22-2

7-(3,4-Dimethoxyphenyl)-2H-thieno[3,2-d][1,3]oxazine-2,4(1H)-dione

Cat. No.: B14214554
CAS No.: 539821-22-2
M. Wt: 305.31 g/mol
InChI Key: ICOGYNOUCNJYGB-UHFFFAOYSA-N
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Description

7-(3,4-Dimethoxyphenyl)-2H-thieno[3,2-d][1,3]oxazine-2,4(1H)-dione is a heterocyclic compound that features a unique combination of a thieno[3,2-d][1,3]oxazine core with a 3,4-dimethoxyphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3,4-Dimethoxyphenyl)-2H-thieno[3,2-d][1,3]oxazine-2,4(1H)-dione typically involves the [4 + 2] annulation of allenamides with carbon dioxide (CO2) or carbonyl sulfide (COS) under organocatalytic conditions . This method provides moderate to excellent yields under mild reaction conditions, making it an efficient and scalable approach.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of organocatalysis and the use of allenamides suggest that similar scalable processes could be developed for large-scale production. The use of CO2 and COS as reagents also aligns with green chemistry principles, potentially making the industrial synthesis more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

7-(3,4-Dimethoxyphenyl)-2H-thieno[3,2-d][1,3]oxazine-2,4(1H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxazine ring to its corresponding amine.

    Substitution: Electrophilic aromatic substitution can occur on the phenyl ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like bromine (Br2) or chlorosulfonic acid (ClSO3H) can be used for electrophilic aromatic substitution.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or sulfonated derivatives.

Scientific Research Applications

7-(3,4-Dimethoxyphenyl)-2H-thieno[3,2-d][1,3]oxazine-2,4(1H)-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-(3,4-Dimethoxyphenyl)-2H-thieno[3,2-d][1,3]oxazine-2,4(1H)-dione involves its interaction with specific molecular targets. For example, in medicinal applications, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access. The compound’s unique structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(3,4-Dimethoxyphenyl)-2H-thieno[3,2-d][1,3]oxazine-2,4(1H)-dione is unique due to its combination of a thieno[3,2-d][1,3]oxazine core with a 3,4-dimethoxyphenyl substituent. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

539821-22-2

Molecular Formula

C14H11NO5S

Molecular Weight

305.31 g/mol

IUPAC Name

7-(3,4-dimethoxyphenyl)-1H-thieno[3,2-d][1,3]oxazine-2,4-dione

InChI

InChI=1S/C14H11NO5S/c1-18-9-4-3-7(5-10(9)19-2)8-6-21-12-11(8)15-14(17)20-13(12)16/h3-6H,1-2H3,(H,15,17)

InChI Key

ICOGYNOUCNJYGB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=CSC3=C2NC(=O)OC3=O)OC

Origin of Product

United States

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